(3-Bromo-5-methylphenyl)(cyclopropyl)methanamine
Overview
Description
“(3-Bromo-5-methylphenyl)(cyclopropyl)methanamine” is a chemical compound with the molecular formula C11H14BrN . It is also known by its synonym “®-(3-bromo-5-methylphenyl)(cyclopropyl)methanamine” and has a molecular weight of 240.13956 .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 240.13956 . Other physical and chemical properties such as melting point, boiling point, density, and solubility are not available in the current data .Scientific Research Applications
5-HT2A Receptor Agonists and CNS Diseases
(3-Bromo-5-methylphenyl)(cyclopropyl)methanamine and related compounds like TCB-2 have been of interest due to their high affinity for human and rat 5-HT2A receptors. Despite initial concerns about their hallucinogenic properties, these compounds are gaining attention for potential applications in CNS diseases. TCB-2, for instance, is distinctive as it stimulates the phospholipase C pathway preferentially over the phospholipase A2 pathway, differing from several hallucinogenic drugs. This unique characteristic has led to increased interest in TCB-2 for preclinical studies, where it has shown subtle differences compared to other drugs like DOI or LSD in molecular, cellular, and behavioral studies. The review highlights the complexity of determining the hallucinogenic properties of such compounds while acknowledging their potential as pharmacological tools (G. Giovanni & P. Deurwaerdère, 2017).
Cytochrome P450 Isoforms and Drug Metabolism
Understanding the metabolism of drugs is crucial for predicting drug-drug interactions. Cytochrome P450 (CYP) enzymes metabolize a diverse range of drugs, and determining the contribution of various CYP isoforms is critical. The review discusses the potency and selectivity of chemical inhibitors of major human hepatic CYP isoforms, highlighting the role of these isoforms in drug metabolism. It points out the most selective inhibitors for different CYP isoforms, providing insights into the metabolism of drugs and the potential interactions when multiple drugs are coadministered (S. C. Khojasteh et al., 2011).
Mechanism of Action
The mechanism of action of “(3-Bromo-5-methylphenyl)(cyclopropyl)methanamine” is not specified in the available data. The mechanism of action usually refers to how a compound interacts with biological systems, which is not applicable if the compound is not used as a drug or a biologically active substance .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3-bromo-5-methylphenyl)-cyclopropylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-7-4-9(6-10(12)5-7)11(13)8-2-3-8/h4-6,8,11H,2-3,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQVUHXVBTWTCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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